molecular formula C16H12N2O3 B2577683 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate CAS No. 478261-12-0

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate

Cat. No.: B2577683
CAS No.: 478261-12-0
M. Wt: 280.283
InChI Key: QZADJELXQUZZJW-ICFOKQHNSA-N
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate typically involves the reaction of 2-oxo-1-phenylindole with an appropriate acylating agent under controlled conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate is unique due to its specific structural configuration and the presence of the acetate group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11(19)21-17-15-13-9-5-6-10-14(13)18(16(15)20)12-7-3-2-4-8-12/h2-10H,1H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADJELXQUZZJW-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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